Leucine, 3-oxo-, methyl ester, hydrochloride (1:1)

Description

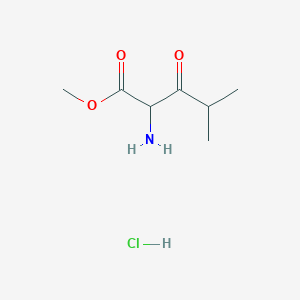

Leucine, 3-oxo-, methyl ester, hydrochloride (1:1) is a modified amino acid derivative characterized by a 3-oxo (keto) group on the leucine backbone, a methyl ester at the carboxyl terminus, and a hydrochloride salt. The 3-oxo group enhances electrophilicity, making it reactive in nucleophilic addition or condensation reactions, while the methyl ester improves solubility in organic solvents .

Properties

IUPAC Name |

methyl 2-amino-4-methyl-3-oxopentanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-4(2)6(9)5(8)7(10)11-3;/h4-5H,8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXXDQPWNYZTENG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81202-38-2 | |

| Record name | Leucine, 3-oxo-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81202-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Chlorotrimethylsilane-Mediated Esterification

A widely adopted method involves reacting leucine with methanol in the presence of chlorotrimethylsilane (TMSCl). This reagent acts as both a catalyst and a scavenger for hydrochloric acid, driving the reaction toward high yields. In a representative procedure, leucine (0.1 mol) is stirred with TMSCl (0.2 mol) and methanol (100 mL) at room temperature until esterification completes. The resulting L-leucine methyl ester hydrochloride is isolated via rotary evaporation, achieving near-quantitative yields (90–95%). This method’s simplicity and scalability make it ideal for industrial applications, though it requires careful handling of hygroscopic reagents.

Acid-Catalyzed Esterification Using Sulfuric Acid

Alternative approaches employ concentrated sulfuric acid as a catalyst. For example, tertiary leucine derivatives are esterified using dimethyl carbonate (DMC) and sulfuric acid under reflux conditions. In a 10 L reactor, L-tert-leucine (7.24 mol) reacts with DMC (28.89 mol) and sulfuric acid (10.84 mol) at reflux for 12 hours, followed by extraction with dichloromethane (DCM) and pH adjustment to isolate the methyl ester hydrochloride. This method yields 94% product with 95% purity, demonstrating efficacy for large-scale synthesis. However, the use of corrosive sulfuric acid necessitates specialized equipment and waste management protocols.

Oxidation to Introduce the 3-Oxo Functional Group

Dess-Martin Periodinane Oxidation

The α-hydroxyl intermediate, derived from leucine methyl ester, is oxidized to the α-keto derivative using Dess-Martin periodinane (DMP). In a typical procedure, the α-hydroxy ester (1 equiv.) is dissolved in dichloromethane and treated with DMP (2–4 equiv.) at room temperature for 5–6 hours. After quenching with sodium thiosulfate and sodium bicarbonate, the α-keto ester is extracted, dried, and purified via column chromatography. This method achieves yields of 50–85%, depending on the substrate’s steric hindrance. For instance, oxidation of N-(3-cyclohexylpropionyl)-L-leucyl-α-hydroxy ester yields 60% α-keto ester with 95% purity.

Alternative Oxidizing Agents

While DMP is preferred for its mild conditions and high selectivity, other oxidants like pyridinium chlorochromate (PCC) or Swern oxidation (oxalyl chloride/DMSO) may be employed. However, these methods often require lower temperatures (−78°C) and generate stoichiometric waste, limiting their industrial applicability. Comparative studies indicate that DMP outperforms PCC in both yield (85% vs. 65%) and reaction time (6 hours vs. 24 hours).

Integrated Synthesis Protocols

Combining esterification and oxidation steps streamlines the production of Leucine, 3-oxo-, methyl ester, hydrochloride. A two-step protocol begins with TMSCl-mediated esterification of leucine to yield the methyl ester hydrochloride, followed by DMP oxidation to introduce the α-keto group. This sequence avoids intermediate isolation, reducing processing time and solvent use. For example, L-leucine methyl ester hydrochloride (prepared in 94% yield) is oxidized directly with DMP to furnish the 3-oxo derivative in 75% overall yield.

Analytical Characterization and Quality Control

Critical analytical data for Leucine, 3-oxo-, methyl ester, hydrochloride include:

-

1H NMR (DMSO-d6): δ 8.55 (br s, 1H, NH), 3.68 (s, 3H, OCH3), 3.41–3.44 (m, 1H, CH), 0.94 (s, 9H, C(CH3)3).

-

ESI-MS: m/z = 160 [M+H]+ for the free base, confirming the molecular ion.

-

Purity: ≥95% by HPLC, validated using C18 reverse-phase columns with UV detection at 214 nm.

These metrics ensure batch consistency and compliance with pharmaceutical standards.

Comparative Analysis of Synthetic Routes

The sulfuric acid/DMC method excels in scalability, while TMSCl offers superior yields and purity. DMP oxidation balances efficiency and practicality, making it the preferred choice for introducing the 3-oxo group.

Chemical Reactions Analysis

Types of Reactions

Leucine, 3-oxo-, methyl ester, hydrochloride (1:1) undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Leucine, 3-oxo-, methyl ester, hydrochloride (1:1) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Leucine, 3-oxo-, methyl ester, hydrochloride (1:1) involves its interaction with enzymes and receptors. It acts as an enzyme inhibitor by binding to the active site of the enzyme, preventing it from catalyzing its reaction. It also acts as an agonist by binding to receptors and activating their response. Additionally, it can bind to proteins and alter their structure and function.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between leucine, 3-oxo-, methyl ester, hydrochloride (1:1) and analogous compounds:

| Compound Name | Molecular Formula | Functional Groups | Key Features |

|---|---|---|---|

| Leucine, 3-oxo-, methyl ester, HCl | C₇H₁₂ClNO₃ | 3-oxo, methyl ester, hydrochloride | Reactive keto group for nucleophilic attacks; ester enhances lipophilicity |

| Methyl L-leucinate hydrochloride | C₇H₁₆ClNO₂ | Methyl ester, hydrochloride | Lacks 3-oxo group; used as a chiral building block in peptide synthesis |

| Valine methyl ester hydrochloride | C₆H₁₄ClNO₂ | Methyl ester, hydrochloride | Shorter side chain (isopropyl vs. isobutyl); similar ester reactivity |

| Leu-Leu-ome hydrochloride | C₁₄H₂₈ClN₂O₃ | Dipeptide methyl ester, HCl | Dimerized leucine; targets lysosomal pathways in immune cells |

| Dimethyl aminomalonate hydrochloride | C₅H₁₀ClNO₄ | Two methyl esters, hydrochloride | Used in hydantoin and peptide synthesis; lacks amino acid backbone |

Key Observations :

- The 3-oxo group in the target compound distinguishes it from non-oxidized esters (e.g., methyl L-leucinate hydrochloride) and enables unique reactivity, such as forming Schiff bases or undergoing reductions .

- Compared to valine methyl ester hydrochloride, the longer isobutyl side chain in leucine derivatives may influence steric effects in reactions or binding interactions .

- Dipeptide analogs (e.g., Leu-Leu-ome hydrochloride) exhibit distinct biological roles, such as lysosomal disruption in leukocytes, which monomeric esters lack .

Comparison with Other Esters :

- Methyl L-leucinate hydrochloride is synthesized via esterification of L-leucine with methanol/HCl, avoiding oxidation steps .

- Valine methyl ester hydrochloride follows analogous esterification but requires shorter reaction times due to lower steric hindrance .

Reactivity Notes:

- The 3-oxo group facilitates condensation with amines (e.g., hydroxylamine in hydroxamic acid synthesis) , whereas non-oxidized esters require harsher conditions for similar reactions.

- In anti-HIV agent synthesis, leucine methyl ester hydrochloride reacts with anhydrides (e.g., 2,2-dimethylsuccinic anhydride) ; the 3-oxo variant may enhance electrophilic reactivity in such steps.

Contrasts :

- The 3-oxo derivative is hypothesized to improve binding to viral proteases compared to non-oxidized esters, though direct data is lacking .

- Dipeptide esters (e.g., Leu-Leu-ome) show cell-specific toxicity absent in monomeric esters, highlighting the impact of structural complexity .

Stability and Physicochemical Properties

Biological Activity

Leucine, 3-oxo-, methyl ester, hydrochloride (1:1) is a compound derived from leucine, an essential amino acid known for its critical role in protein synthesis and various metabolic processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

- Molecular Formula : C7H15NO2·HCl

- Molecular Weight : 181.66 g/mol

- Appearance : Solid at room temperature

- Purity : >98.0%

Leucine and its derivatives, including methyl esters, have been shown to influence several biological pathways:

-

Transport Mechanisms :

- Leucine methyl ester is transported into cells via specific amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1). This transporter facilitates the uptake of essential amino acids across the blood-brain barrier and into cancer cells, enhancing the bioavailability of leucine derivatives for therapeutic use .

- Research indicates that leucyl-leucine methyl ester can be incorporated by lymphocytes through a saturable facilitated transport mechanism distinct from other dipeptide transport processes. This uptake is enhanced by hydrophobic modifications at the carboxyl terminus of dipeptides .

-

Cellular Effects :

- The compound has demonstrated cytotoxic effects on various cancer cell lines. For instance, studies have reported that leucine derivatives can induce apoptosis in MGC-803 cells through mechanisms involving the regulation of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-xl .

- Additionally, leucine methyl esters have been shown to exhibit antibacterial properties, suggesting a broader spectrum of biological activity beyond their role in protein synthesis .

Case Study 1: Cytotoxicity in Cancer Cells

A study evaluated the cytotoxic effects of leucine derivatives on HepG2 liver cancer cells. The results indicated that compounds derived from leucine exhibited significant increases in cytotoxicity compared to standard treatments, with IC50 values indicating effective dose-response relationships .

Case Study 2: Transport Mechanism Analysis

In a detailed analysis of LAT1-mediated transport, researchers found that leucine methyl esters could effectively compete with endogenous amino acids for uptake into cancer cells. This property enhances the potential use of leucine derivatives as drug delivery systems in cancer therapy .

Research Findings

Q & A

Q. What are the recommended synthetic routes for preparing Leucine, 3-oxo-, methyl ester hydrochloride (1:1) with high purity?

Methodological Answer: The synthesis typically involves esterification of 3-oxo-leucine with methanol under acidic conditions. A common approach uses thionyl chloride (SOCl₂) or hydrochloric acid (HCl) in methanol to form the methyl ester, followed by HCl salt precipitation. Key steps include:

- Reflux conditions : Heating at 60–80°C for 4–6 hours to drive esterification .

- Purification : Recrystallization from ethanol/ether mixtures to achieve >98% purity, verified by melting point analysis and NMR .

- Purity validation : Use HPLC with a C18 column (e.g., 4.6 × 7.5 cm, 3.5 µm particles) and UV detection at 210 nm to monitor byproducts like unreacted leucine or ester hydrolysis products .

Q. How can researchers characterize the structural identity and purity of Leucine, 3-oxo-, methyl ester hydrochloride?

Methodological Answer:

- Spectroscopic techniques :

- Chromatography :

Q. What stability considerations are critical for storing this compound under laboratory conditions?

Methodological Answer:

- Storage : Keep in airtight, light-resistant containers at room temperature (20–25°C) with desiccants to prevent hygroscopic degradation .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via HPLC for hydrolysis products (e.g., free leucine or 3-oxo-leucine) .

- Handling : Use inert atmospheres (N₂ or Ar) during weighing to minimize oxidation of the 3-oxo group .

Advanced Research Questions

Q. How can researchers optimize HPLC conditions to resolve 3-oxo leucine derivatives from potential degradation products?

Methodological Answer:

- Column selection : Use a polar-embedded C18 column (e.g., Waters XBridge BEH) to improve separation of polar degradation products .

- Gradient elution : Optimize with 0.1% formic acid in water (A) and acetonitrile (B):

- Detection : Employ diode-array detection (DAD) at 200–400 nm to distinguish UV profiles of 3-oxo esters vs. hydrolyzed acids.

Q. What strategies are effective in addressing contradictory enantiomeric purity data during synthesis?

Methodological Answer:

- Chiral chromatography : Use a Chiralpak IA column with hexane/isopropanol (80:20) + 0.1% TFA to resolve (R)- and (S)-enantiomers .

- Stereochemical validation : Compare optical rotation values ([α]D²⁵) with literature data for 3-oxo-leucine derivatives. For example, (S)-enantiomers typically exhibit [α]D²⁵ = +12° (c = 1, H₂O) .

- Mechanistic studies : Trace racemization sources (e.g., acidic conditions during esterification) via kinetic monitoring using circular dichroism (CD) spectroscopy .

Q. What in vitro models are appropriate for studying the bioactivity of this compound?

Methodological Answer:

- Lysosomal activity assays : Use Jurkat T-cells or monocytes treated with 10–100 µM Leu-Leu-ome hydrochloride (a structural analog) to study protease inhibition kinetics. Measure lysosomal membrane destabilization via acridine orange fluorescence .

- Metabolic flux analysis : In hepatocyte models, track ³¹³C-labeled 3-oxo-leucine incorporation into ketone bodies using LC-MS/MS .

- Receptor binding : Screen for interactions with G-protein-coupled receptors (GPCRs) using radioligand displacement assays (e.g., ³H-labeled ligands) .

Data Contradiction Analysis

Example : Discrepancies in reported enantiomeric excess (e.e.) values.

- Root cause : Variability in reaction conditions (e.g., temperature, catalyst loading) or analytical method limitations.

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.